4-Methoxy-2-methyl-5-sulfanylpyridazin-3(2H)-one
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Overview
Description
5-Mercapto-4-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring. Compounds with pyridazine rings are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by thiolation and methoxylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could reduce the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the methoxy or mercapto groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyridazine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, particularly in treating diseases where pyridazine derivatives have shown efficacy.
Industry
Industrially, it could be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylpyridazin-3(2H)-one: Lacks the mercapto group.
5-Mercapto-2-methylpyridazin-3(2H)-one: Lacks the methoxy group.
5-Mercapto-4-methoxypyridazin-3(2H)-one: Lacks the methyl group.
Uniqueness
The presence of both the mercapto and methoxy groups, along with the methyl group, might confer unique chemical reactivity and biological activity, making 5-mercapto-4-methoxy-2-methylpyridazin-3(2H)-one a compound of interest for further study.
Properties
CAS No. |
105651-74-9 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-sulfanylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O2S/c1-8-6(9)5(10-2)4(11)3-7-8/h3,11H,1-2H3 |
InChI Key |
VIDZULMPMZUKRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)S)OC |
Origin of Product |
United States |
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